molecular formula C13H15NO2S B12614057 Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate

Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate

Cat. No.: B12614057
M. Wt: 249.33 g/mol
InChI Key: IOTCNFDJZVICSN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(benzo[D]thiazol-2-YL)acetate typically involves the reaction of 2-mercaptobenzothiazole with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce dihydrobenzothiazole derivatives .

Scientific Research Applications

Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(benzo[D]thiazol-2-YL)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Benzothiazolyl)acetic acid ethyl ester
  • 2-(Benzo[D]thiazol-2-yl)phenol
  • 2-(Benzo[D]thiazol-2-yl)-6-methylphenol

Uniqueness

Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate is unique due to its tert-butyl ester group, which can enhance its lipophilicity and stability compared to similar compounds. This structural feature may improve its pharmacokinetic properties and make it a more attractive candidate for drug development .

Properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

tert-butyl 2-(1,3-benzothiazol-2-yl)acetate

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)8-11-14-9-6-4-5-7-10(9)17-11/h4-7H,8H2,1-3H3

InChI Key

IOTCNFDJZVICSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC2=CC=CC=C2S1

Origin of Product

United States

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